3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid
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Description
“3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid” is a compound with a molecular weight of 231.25 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine group, followed by the formation of the oxetane ring and subsequent deprotection of the amine group. The L-valine moiety is then added to the oxetane ring to form the final compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO5/c1-9(2,3)16-8(14)11-4-10(7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of tert-butyl carbamate with 3-chloropropanal in the presence of sodium hydride and diethyl ether to form the protected amine intermediate. The protected amine intermediate is then reacted with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol. The primary alcohol is then reacted with acetic acid and hydrochloric acid to form the oxetane ring.Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.25 . Other physical and chemical properties such as refractive index, solubility, and stability are not specified in the available resources .Mechanism of Action
Target of Action
Similar compounds have been reported to modulate the n-methyl-d-aspartate (nmda) receptor complex .
Mode of Action
It’s structurally similar to other compounds that have been reported to inhibit the replication of the human immunodeficiency virus (hiv) by modulating the nmda receptor complex .
Biochemical Pathways
Modulation of the nmda receptor complex can impact various neurological pathways, including those involved in pain perception, memory, and learning .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and stability .
Result of Action
Modulation of the nmda receptor complex can have various effects, including neuroprotection and reduction of neuropathic pain .
Action Environment
Similar compounds have been reported to be stable under normal storage conditions .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-4-10(7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMGTCLLGPXBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138230-26-7 |
Source
|
Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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